molecular formula C10H9FN4O B2686056 N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1483791-86-1

N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2686056
CAS No.: 1483791-86-1
M. Wt: 220.207
InChI Key: CMGDBHQNJNWQBI-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a triazole ring attached to a carboxamide group. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions under mild conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: A related compound with similar structural features but lacking the triazole and carboxamide groups.

    2-Fluoro-4-methylphenol: Another similar compound with the fluorine and methyl groups in different positions on the phenyl ring.

    4-Fluoro-2-methylphenyl isothiocyanate: A compound with an isothiocyanate group instead of the triazole and carboxamide groups.

Uniqueness

N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of both the triazole ring and the carboxamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c1-6-4-7(11)2-3-8(6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGDBHQNJNWQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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